2-Iodo-N-(4-isopropyl-benzyl)-benzamide
CAS No.:
Cat. No.: VC15513498
Molecular Formula: C17H18INO
Molecular Weight: 379.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18INO |
|---|---|
| Molecular Weight | 379.23 g/mol |
| IUPAC Name | 2-iodo-N-[(4-propan-2-ylphenyl)methyl]benzamide |
| Standard InChI | InChI=1S/C17H18INO/c1-12(2)14-9-7-13(8-10-14)11-19-17(20)15-5-3-4-6-16(15)18/h3-10,12H,11H2,1-2H3,(H,19,20) |
| Standard InChI Key | UUINCMBZNIWYKI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 2-iodo-N-(4-isopropyl-benzyl)-benzamide is C₁₇H₁₈INO, with a molecular weight of 379.24 g/mol. Its IUPAC name, 2-iodo-N-[(4-propan-2-ylphenyl)methyl]benzamide, reflects the substitution pattern:
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An iodine atom at the C2 position of the benzoyl group.
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A 4-isopropyl-benzyl substituent on the amide nitrogen.
The presence of the iodine atom introduces significant steric and electronic effects, influencing both synthetic reactivity and intermolecular interactions .
Spectroscopic Identification
Key spectroscopic features include:
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¹H NMR: Expected signals for the isopropyl group (δ 1.2–1.4 ppm, doublet for CH₃; δ 2.8–3.2 ppm, septet for CH) and aromatic protons (δ 7.3–8.1 ppm, multiplet for benzamide and benzyl groups).
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¹³C NMR: Distinct carbonyl carbon resonance at ~167 ppm, with iodine-induced deshielding observed for the ortho aromatic carbons .
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IR Spectroscopy: Stretching vibrations for C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and C-I (~500 cm⁻¹) .
Synthetic Methodologies
Palladium-Catalyzed C–H Activation
Recent advances in Pd nanoparticle (NP)-catalyzed reactions provide viable routes for synthesizing benzamide derivatives. While direct studies on 2-iodo-N-(4-isopropyl-benzyl)-benzamide are absent, analogous compounds have been prepared via intramolecular arylation using Pd-PVP NPs .
Reaction Optimization
Key parameters for Pd-PVP NP-catalyzed benzamide cyclization (Table 1):
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | N-Methyl-N-aryl-2-iodobenzamide | 1 | H₂O:DMA (1:1) | 95 |
| 2 | N-Phenyl-2-iodobenzamide | 1 | H₂O:DMA (1:1) | 8 (dehalogenated) |
Conditions: Air atmosphere, 100°C, 24 h, K₂CO₃ base . The high yield in Entry 1 underscores the importance of N-methyl protection to prevent competitive dehalogenation or side reactions.
Mechanistic Insights
The reaction proceeds through:
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Oxidative addition of the C–I bond to Pd(0).
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C–H activation at the ortho position of the benzamide.
Reactivity and Functionalization
Halogen Exchange Reactions
The iodine substituent enables nucleophilic aromatic substitution (SNAr) with:
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Amines: Producing 2-amino derivatives.
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Thiols: Generating 2-sulfanyl analogs.
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Alkoxides: Forming 2-alkoxybenzamides.
Cross-Coupling Applications
The compound serves as a substrate for Suzuki-Miyaura and Sonogashira couplings, leveraging the C–I bond’s reactivity. For example:
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Coupling with arylboronic acids yields biaryl benzamides.
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Reaction with terminal alkynes produces 2-alkynylated derivatives.
Challenges and Future Directions
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